molecular formula C21H19F3N4O3S B2454090 N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1105244-98-1

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2454090
CAS No.: 1105244-98-1
M. Wt: 464.46
InChI Key: BGXCXDWRBOTSGF-UHFFFAOYSA-N
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Description

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a morpholine ring, a pyridazine ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be formed through cyclization reactions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents under specific conditions.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group, typically through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions could target the pyridazine ring or the sulfonamide group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, or infections.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-methylbenzenesulfonamide: Similar structure but without the trifluoromethyl group.

    N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide: Similar structure with a chlorine atom instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide often imparts unique properties such as increased lipophilicity, metabolic stability, and binding affinity, making it potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3S/c22-21(23,24)16-3-7-18(8-4-16)32(29,30)27-17-5-1-15(2-6-17)19-9-10-20(26-25-19)28-11-13-31-14-12-28/h1-10,27H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXCXDWRBOTSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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